methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
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Overview
Description
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate typically involves the reaction of a suitable benzotriazine precursor with a propanoate derivative under controlled conditions. Common reagents used in the synthesis include:
- Benzotriazine derivatives
- Propanoate derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary depending on the specific synthetic route, but generally involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include:
- Selection of cost-effective and readily available starting materials
- Optimization of reaction conditions to maximize yield
- Implementation of efficient purification and isolation techniques
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Reducing agents such as sodium borohydride or lithium aluminum hydride
- Nucleophiles such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield higher oxidation state benzotriazine derivatives
- Reduction may yield lower oxidation state benzotriazine derivatives
- Substitution may yield various substituted benzotriazine derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate for treating various diseases.
Industry: As a component in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic or signaling pathways.
Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can be compared with other benzotriazine derivatives, such as:
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
Ethyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate: A similar compound with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIJMJMOFDJXPU-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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